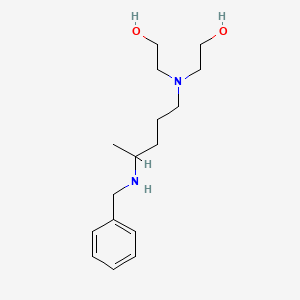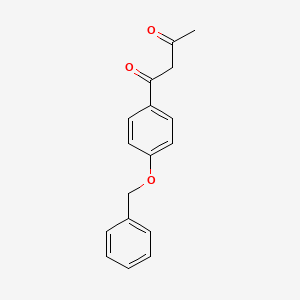
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one typically involves several steps. One common method includes the bromination of 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Analyse Des Réactions Chimiques
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are typically used for these reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
Applications De Recherche Scientifique
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes .
Comparaison Avec Des Composés Similaires
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-bromo-phenyl)-6,7-dimethoxy-1,4-dihydro-2H-isoquinolin-3-one:
Propriétés
Formule moléculaire |
C12H12BrNO3 |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C12H12BrNO3/c1-6-7-4-9(16-2)10(17-3)5-8(7)11(13)12(15)14-6/h4-5H,1-3H3,(H,14,15) |
Clé InChI |
VXGWHMYQIWFDQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=CC2=C(C(=O)N1)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)










![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)

